An In-depth Technical Guide to 4-Fluorophenylboronic Acid (CAS 1765-93-1)
An In-depth Technical Guide to 4-Fluorophenylboronic Acid (CAS 1765-93-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Fluorophenylboronic acid, a versatile reagent widely used in organic synthesis and medicinal chemistry. It details its chemical and physical properties, safety and handling protocols, and its significant role in modern synthetic methodologies, particularly in the formation of carbon-carbon bonds.
Core Properties and Specifications
4-Fluorophenylboronic acid is a white to off-white crystalline powder.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 1765-93-1[1][2][3][4][5] |
| Molecular Formula | C₆H₆BFO₂[1][2] |
| IUPAC Name | (4-fluorophenyl)boronic acid[2] |
| Synonyms | p-fluorophenylboronic acid, (4-Fluorophenyl)boranediol[1][2] |
| InChI Key | LBUNNMJLXWQQBY-UHFFFAOYSA-N[2] |
| SMILES | OB(O)c1ccc(F)cc1 |
| MDL Number | MFCD00039136[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 139.92 g/mol | [1][2] |
| Melting Point | 262-265 °C | [4] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Purity | ≥95% to ≥98% | [1] |
| Solubility | Slightly soluble in water | [3] |
| Storage Conditions | Store at 0-8 °C or room temperature in a cool, dark place. | [1][3] |
Safety and Handling
4-Fluorophenylboronic acid is considered hazardous and requires careful handling in a laboratory setting.[6]
GHS Hazard Classification:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[2][7]
-
Skin irritation (Category 2): Causes skin irritation.[2][3][7]
-
Serious eye irritation (Category 2): Causes serious eye irritation.[2][3][7]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[2][6][7]
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed[2][7] |
| H315 | Causes skin irritation[2][7] |
| H319 | Causes serious eye irritation[2][7] |
| H335 | May cause respiratory irritation[2][7] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[7] |
| P280 | Wear protective gloves/eye protection/face protection[3] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water[3][7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably a fume hood.[6]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling.[3]
-
Store in a dry, tightly closed container, often under refrigeration.[7]
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Fluorophenylboronic acid. While specific spectra are best obtained from the supplier's Certificate of Analysis, typical spectral data can be found in various databases.
Table 4: Key Spectroscopic Data (Typical)
| Technique | Key Features |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by the fluorine and boronic acid groups. |
| ¹³C NMR | Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the fluorine and boron substituents. |
| ¹⁹F NMR | A key technique to confirm the presence and environment of the fluorine atom. A single resonance is expected. |
| ¹¹B NMR | Provides information about the boron center. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (from the boronic acid), B-O stretching, and C-F stretching. |
Core Applications and Experimental Protocols
The primary application of 4-Fluorophenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for constructing biaryl structures found in many pharmaceuticals, agrochemicals, and advanced materials.[1][8] The fluorine substitution enhances the compound's reactivity and selectivity in these reactions.[1]
Other notable applications include:
-
Pd-catalyzed direct arylation of pyrazoles.
-
Mizoroki-Heck reactions.
-
Cu-catalyzed Petasis reactions.
-
Ruthenium-catalyzed direct arylation.
-
Rhodium-catalyzed asymmetric conjugate additions.
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 4-Fluorophenylboronic acid with an aryl halide. This reaction is widely used to synthesize fluorinated biphenyl (B1667301) derivatives.[9][10]
Objective: To synthesize a 4-fluoro-biphenyl derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Fluorophenylboronic acid
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)[9]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or supported Pd nanoparticles)[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-Fluorophenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system. Degas the solvent mixture again by bubbling the inert gas through it for another 10-15 minutes. Finally, add the palladium catalyst (typically 0.5-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[11]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica (B1680970) gel to yield the desired biphenyl product.
Diagrams
Below are visualizations of key processes and relationships involving 4-Fluorophenylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Key properties, applications, and safety relationships of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. strem.com [strem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
